3-(苯磺酰苯氨基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

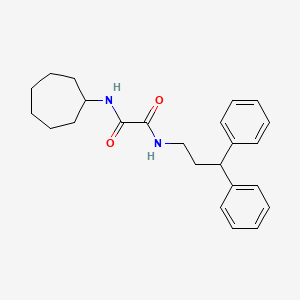

3-(Benzenesulfonyl-phenyl-amino)-propionic acid, also known as 3-BPA, is an important organic compound with a wide range of applications in biochemistry and physiology. It is a derivative of benzenesulfonic acid, which is widely used in the chemical industry as a precursor to many useful compounds. 3-BPA is mainly used as an intermediate in the synthesis of other compounds, but it has also been studied for its potential therapeutic applications.

科学研究应用

1. 代谢意义和疾病生物标志物3-(苯磺酰苯氨基)丙酸作为吲哚结构代谢物的一部分,在人类健康中发挥着重要作用。这些代谢物,包括吲哚-3-丙酸,主要由肠道细菌形成,对于维持各种吲哚化合物的正常水平至关重要。它们的浓度偏差与心血管、脑或胃肠道疾病有关。吲哚代谢物可作为精神分裂症、抑郁症、动脉粥样硬化和结直肠癌等疾病的潜在生物标志物。监测它们的水平有助于疾病诊断和评估治疗策略的有效性 (Beloborodova 等人,2020 年).

2. 有机化学和催化在有机化学中,氨基酸如 L-脯氨酸,一种氨基官能团,充当双功能催化剂,促进各种不对称合成。这包括醛醇缩合反应、曼尼希反应、迈克尔加成反应等。L-脯氨酸及其衍生物对于合成生物学和化学上重要的杂环至关重要,使其在有机合成和“绿色催化剂”中至关重要 (Thorat 等人,2022 年).

3. 氨基酸治疗糖尿病和氧化应激牛磺酸等氨基酸对氧化应激诱发的病理,包括糖尿病,表现出保护和治疗作用。这些作用归因于牛磺酸的抗氧化、抗凋亡和膜稳定特性。了解牛磺酸等氨基酸的分子机制,可以通过抗氧化剂补充,为预防和管理糖尿病及其并发症提供见解 (Sirdah,2015 年).

4. 氨基酸的生物技术生产氨基酸广泛用于制药、饲料添加剂和化妆品等各个行业。生物技术方法,主要涉及谷氨酸棒状杆菌或大肠杆菌菌株,在氨基酸的工业生产中至关重要。这种方法对于确保为各种应用提供稳定的氨基酸供应至关重要,突显了生物技术在氨基酸生产中的重要性 (Ivanov 等人,2013 年).

5. 癌症治疗中的氨基酸降解酶氨基酸降解酶,如 L-天冬酰胺酶和 L-精氨酸脱亚胺酶,通过利用恶性细胞的代谢改变,在癌症治疗中显示出潜力。这些酶剥夺某些氨基酸,这些氨基酸对于癌细胞的存活至关重要,从而抑制肿瘤生长。这种基于氨基酸剥夺的治疗方法是癌症治疗中一个新兴领域,尽管需要进一步的临床研究来确定疗效和安全性 (Pokrovsky 等人,2019 年).

作用机制

Target of Action

The primary target of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

3-(Benzenesulfonyl-phenyl-amino)-propionic acid acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the reaction necessary for the synthesis of folic acid . This results in the inhibition of bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 3-(Benzenesulfonyl-phenyl-amino)-propionic acid disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria . The downstream effect is the inhibition of bacterial growth and multiplication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Sulfonamides are metabolized in the liver and have a half-life of 3-8 hours .

Result of Action

The result of the action of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleic acids necessary for their growth and multiplication .

Action Environment

The efficacy and stability of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the absorption and distribution of the drug . .

属性

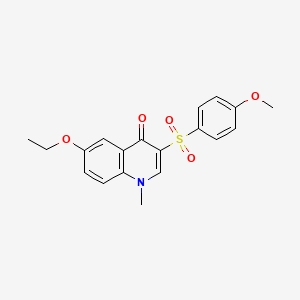

IUPAC Name |

3-[N-(benzenesulfonyl)anilino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHKHPWQVJCBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

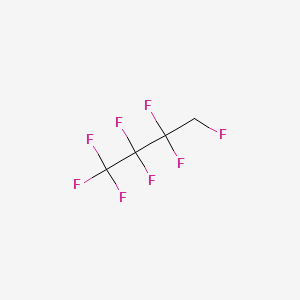

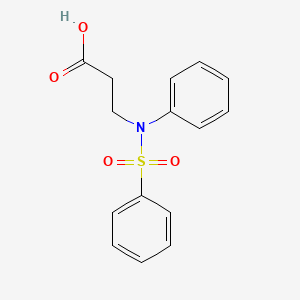

Molecular Formula |

C15H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(4-(trifluoromethyl)benzyl)benzamide](/img/structure/B2402904.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)

![Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2402910.png)

![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)